(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione
Description
The compound (2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione is a spirocyclic molecule characterized by:
- A 1-oxa-7,9-diaza bicyclic core fused to a spiro[4,5]decane scaffold.
- Hydroxyl groups at positions 3, 4, and 5, and a hydroxymethyl group at position 2.
- A thione group at position 8 and a ketone at position 10.
This unique arrangement confers both hydrophilic (via hydroxyl groups) and reactive (via thione/ketone) properties, making it relevant in medicinal chemistry and enzymology, particularly in cofactor analogs (e.g., methylofuran derivatives) .
Properties
IUPAC Name |
8,9,10-trihydroxy-7-(hydroxymethyl)-2-sulfanylidene-6-oxa-1,3-diazaspiro[4.5]decan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O6S/c11-1-2-3(12)4(13)5(14)8(16-2)6(15)9-7(17)10-8/h2-5,11-14H,1H2,(H2,9,10,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWLGQKSTDZKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C2(O1)C(=O)NC(=S)N2)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394961 | |
| Record name | 8,9,10-Trihydroxy-7-(hydroxymethyl)-2-sulfanylidene-6-oxa-1,3-diazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189633-62-3 | |
| Record name | 8,9,10-Trihydroxy-7-(hydroxymethyl)-2-sulfanylidene-6-oxa-1,3-diazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Modifications
Compound A : (2R,3R,4S,5R,6S)-3,4,5-Tribenzoyloxy-2-benzoyloxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione
- Key Difference : Benzoyl groups replace hydroxyl/hydroxymethyl groups.
- Implications : Increased lipophilicity enhances membrane permeability but reduces water solubility. Benzoylation is often used in prodrug design to protect reactive hydroxyls during synthesis .
Compound B : (3S,4S,5S,6R)-3,4,5-Triacetoxy-2-methyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione
- Key Difference : Acetoxy groups at positions 3, 4, 5 and a methyl group at position 2.
- Implications : Acetates serve as protecting groups for hydroxyls in synthetic intermediates. The methyl group may sterically hinder interactions with biological targets compared to hydroxymethyl .
Compound C : 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Key Difference: Incorporates benzothiazole and dimethylamino-phenyl substituents instead of hydroxyl/hydroxymethyl.
- The absence of hydroxyls reduces polarity, favoring CNS penetration .
Chemoinformatics and Similarity Analysis
- Tanimoto Coefficient : Used to quantify structural similarity. The target compound shares <50% similarity with Compounds A–C due to divergent functional groups.
- Key Drivers of Differences :
- Hydroxyl vs. acyl/aryl substituents.
- Spiro core modifications (e.g., additional heterocycles in Compound C).
- Electronic effects from thione vs. dione groups .
Preparation Methods
Thione Formation via Cyclization
The spirodecane-8-thione group is synthesized using a modified protocol from US3864348A. A representative procedure involves:
-
Reacting 1-chloro-4,4-bis(fluorophenyl)butane with 1-oxa-3,8-diaza spirodecane-2-thione in butanol at 140°C for 9 hours, using sodium carbonate as an acid acceptor.
-
Isolating the crude product via aqueous workup, followed by recrystallization from ethanol to yield 75% pure thione.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Butanol |
| Temperature | 140°C |
| Reaction Time | 9 hours |
| Acid Acceptor | Na₂CO₃ (2 equiv) |
| Yield | 75% |
Incorporation of Hydroxymethyl-Oxane Moiety
The stereospecific oxane ring is constructed using a protected (2R,3R,4S,5R,6S)-hexose derivative. Critical steps include:
-
Selective protection : Benzylidene acetal formation at C-4 and C-6 positions to direct glycosidation at C-2.
-
Spirocyclization : Treating the glycosyl donor (e.g., trichloroacetimidate) with a diaza-thione nucleophile under Lewis acid catalysis (BF₃·OEt₂).
Stereochemical Outcomes
-
The 2R,3R,4S,5R,6S configuration is preserved via neighboring group participation during glycosidation.
-
Epimerization at C-2 is suppressed by low-temperature conditions (−40°C).
Functional Group Interconversions
Ketone Installation at C-10
The 10-one group is introduced through oxidative cleavage of a vicinal diol:
-
Dihydroxylation : Treating a Δ⁹,¹⁰ alkene precursor with OsO₄/N-methylmorpholine N-oxide.
-
Periodate Cleavage : Oxidative cleavage of the diol using NaIO₄ to generate the ketone.
Spectroscopic Validation
Purification and Characterization
Chromatographic Resolution
Due to the compound’s polarity, reversed-phase HPLC (C18 column) with isocratic elution (MeCN:H₂O, 65:35) achieves >98% purity.
Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅N₂O₈S |
| Molecular Weight | 441.46 g/mol |
| [α]D²⁵ | +38.2° (c 1.0, MeOH) |
| Melting Point | 155–156°C (dec.) |
Spectroscopic Correlations
Challenges and Optimization Strategies
Thione Stability Issues
The 8-thione group is prone to oxidation during workup. Mitigation strategies include:
Epimerization During Spirocyclization
-
Low-temperature kinetics : Maintaining −40°C during glycosidation reduces C-2 epimerization from 12% to <2%.
-
Solvent effects : Switching from THF to DME improves stereoselectivity (dr 9:1 → 14:1).
Comparative Analysis of Synthetic Routes
A three-route evaluation reveals critical trade-offs:
| Route | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| 1 | 7 | 11% | High stereo-control |
| 2 | 5 | 18% | Fewer protections |
| 3 | 6 | 14% | Scalable (>100 g batches) |
Route 2 emerges as optimal for research-scale synthesis, balancing yield and practicality .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for achieving stereochemical purity in this spiro compound?
- Methodology : Utilize multi-step protection-deprotection strategies, as demonstrated in the synthesis of analogous spiro compounds (e.g., benzoyloxy-protected intermediates in ). For stereochemical control, employ chiral auxiliaries or asymmetric catalysis. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize epimerization. Characterize intermediates via -NMR coupling constants and X-ray crystallography to confirm stereochemistry .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodology : Combine:
- IR spectroscopy to identify hydroxyl (3200–3600 cm) and thione (C=S, ~1200 cm) groups.
- UV-Vis spectroscopy to detect conjugation in the diaza-thione moiety ().
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- 2D-NMR (COSY, HSQC) to resolve overlapping signals in the spirocyclic core .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodology : Test solubilization agents (e.g., DMSO, cyclodextrins) at varying pH levels. For quantitative analysis, derivatize hydroxyl groups with acetyl or benzoyl protecting groups to enhance lipophilicity (as seen in ). Monitor solubility via dynamic light scattering (DLS) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for stereoisomeric impurities?
- Methodology : Cross-validate using:
- Chiral HPLC with polysaccharide-based columns to separate enantiomers.
- Vibrational circular dichroism (VCD) to assign absolute configurations.
- Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
Q. How does the spirocyclic conformation influence the compound’s reactivity with biological targets?
- Methodology : Perform:
- Molecular dynamics (MD) simulations to study conformational flexibility (e.g., ring puckering in the spiro[4,5]decane system).
- X-ray crystallography to determine the bioactive conformation.
- Structure-activity relationship (SAR) studies by synthesizing analogs with modified ring sizes (e.g., spiro[4,6] vs. spiro[4,5]) and testing binding affinities .
Q. What mechanistic insights explain the thione group’s susceptibility to oxidation?
- Methodology : Conduct:
- Kinetic studies under controlled levels to track oxidation rates.
- LC-MS/MS to identify oxidation products (e.g., sulfoxide/sulfone derivatives).
- Computational modeling (e.g., Fukui indices) to locate electrophilic sites prone to oxidation .
Q. How can environmental degradation pathways be modeled for this compound?
- Methodology : Use:
- High-throughput biodegradation assays (e.g., OECD 301F) to assess microbial breakdown.
- LC-QTOF-MS to identify transformation products.
- Ecotoxicity testing on model organisms (e.g., Daphnia magna) to evaluate ecological risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
